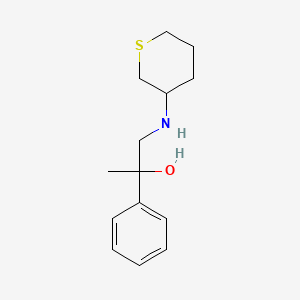

2-Phenyl-1-(thian-3-ylamino)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-(thian-3-ylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-14(16,12-6-3-2-4-7-12)11-15-13-8-5-9-17-10-13/h2-4,6-7,13,15-16H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMGXMMNQLQOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1CCCSC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 1 Thian 3 Ylamino Propan 2 Ol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 2-Phenyl-1-(thian-3-ylamino)propan-2-ol suggests several logical disconnections to identify plausible starting materials. The primary bond for disconnection is the C-N bond of the amino alcohol moiety, leading to two key precursors: a suitable electrophile derived from 2-phenyl-1-propan-2-ol and thian-3-amine (B2788540). Alternatively, disconnection of the C-C bond between the phenyl group and the propanol (B110389) backbone can be considered.

A primary retrosynthetic route involves the disconnection of the amine, which simplifies the target molecule into two key fragments: an epoxide precursor, 2-methyl-2-phenyloxirane, and the nucleophile, thian-3-amine. This approach is advantageous as the epoxide contains the required carbon skeleton and stereocenter at C2.

Another viable retrosynthetic pathway involves the disconnection of a C-C bond. For instance, a Grignard-type disconnection at the C1-C2 bond of the propanol backbone would lead to a 1-phenyl-1-ethanone precursor and a suitable one-carbon synthon. However, this approach would necessitate subsequent functional group manipulations to install the amino and hydroxyl groups in the correct positions.

Direct Synthesis Approaches to the Propanol Backbone

The synthesis of the 2-phenylpropan-2-ol backbone is a critical step. Various methods can be employed to construct this structural motif.

Amination Strategies for 1,2-Amino Alcohols

The formation of the 1,2-amino alcohol functionality is a cornerstone of the synthesis. Several amination strategies are applicable. nih.govacs.org

One of the most direct methods for forming 1,2-amino alcohols is the ring-opening of epoxides with amines. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 2-methyl-2-phenyloxirane with thian-3-amine. This reaction is typically regioselective, with the amine attacking the less hindered carbon of the epoxide.

Another advanced strategy is the catalytic allylic C-H amination. nih.govacs.org This method allows for the direct installation of a nitrogen-containing group into a C-H bond, streamlining the synthetic process. nih.govacs.org While powerful, this method requires a suitable olefinic precursor and careful selection of the catalyst and nitrogen source.

The Sharpless aminohydroxylation is another powerful tool for the enantioselective synthesis of 1,2-amino alcohols from alkenes. This reaction utilizes an osmium catalyst in the presence of a chiral ligand and a nitrogen source to install both the amino and hydroxyl groups in a stereocontrolled manner.

Carbon-Carbon Bond Formation Methodologies

The construction of the carbon skeleton of the propanol backbone can be achieved through various C-C bond-forming reactions. numberanalytics.compharmacy180.comlibretexts.org

The Grignard reaction is a classic and highly effective method. chegg.comchegg.com For the synthesis of a 2-phenylpropan-2-ol derivative, a phenylmagnesium halide could be reacted with a suitable ketone, such as acetone, to form the tertiary alcohol. youtube.com Alternatively, an organolithium reagent could be used. chemicalbook.com

Aldol-type reactions represent another powerful approach to C-C bond formation. numberanalytics.com While not the most direct route to a 2-phenylpropan-2-ol structure, a crossed-aldol reaction between a derivative of acetophenone (B1666503) and a one-carbon electrophile could be envisioned, followed by reduction and functional group interconversion.

The Wittig reaction, while primarily used for alkene synthesis, can be adapted to form the desired carbon skeleton through a multi-step sequence involving the formation of an alkene followed by hydration or epoxidation. numberanalytics.com

Introduction and Functionalization of the Thian-3-ylamino Moiety

The thian-3-ylamino group is a key structural feature of the target molecule. Its introduction can be achieved through several methods. The most straightforward approach is the direct nucleophilic substitution or ring-opening of an epoxide with thian-3-amine. The synthesis of thian-3-amine itself can be accomplished from commercially available precursors, such as 3-hydroxythiane, through a sequence of reactions including conversion to an azide (B81097) or a protected amine followed by reduction.

Alternatively, the thian ring can be constructed at a later stage of the synthesis. For instance, a precursor containing a linear sulfur-containing chain could be cyclized to form the thian ring. However, this approach is generally more complex than introducing the pre-formed thian-3-amine.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C2 position of the propanol backbone is crucial for obtaining a single enantiomer of the target compound.

Chiral Auxiliary Approaches in Propanol Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. wikipedia.orgchemeurope.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. chemeurope.com

Several types of chiral auxiliaries have been developed and are widely used in organic synthesis. slideshare.net

Evans Auxiliaries: These oxazolidinone-based auxiliaries are highly effective in directing aldol (B89426) reactions and alkylations. An Evans auxiliary could be attached to a carboxylic acid precursor, which is then elaborated to form the propanol backbone with high diastereoselectivity.

Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates. chemeurope.com

Camphorsultams: These sulfonamide-based auxiliaries are also effective in controlling the stereochemistry of various transformations. wikipedia.org

The choice of chiral auxiliary depends on the specific reaction and the desired stereochemical outcome. The auxiliary must be readily available in both enantiomeric forms, easily attached and removed, and provide high levels of stereocontrol.

Table of Common Chiral Auxiliaries:

| Chiral Auxiliary | Type | Typical Applications |

| Evans Oxazolidinones | Oxazolidinone | Aldol reactions, Alkylations, Diels-Alder reactions |

| Pseudoephedrine | Amino alcohol | Alkylation of amides chemeurope.com |

| Camphorsultam | Sulfonamide | Aldol reactions, Conjugate additions |

| (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) | Pyrrolidine | Asymmetric alkylation of hydrazones |

| (R)-1-Amino-2-methoxymethylpyrrolidine (RAMP) | Pyrrolidine | Asymmetric alkylation of hydrazones |

| trans-2-Phenyl-1-cyclohexanol | Cyclohexanol | Ene reactions wikipedia.orgchemeurope.com |

Asymmetric Catalysis for Stereocenter Induction

The primary stereocenter in the target molecule, located at the C2 position bearing the phenyl and hydroxyl groups, can be effectively established through the asymmetric epoxidation of a prochiral ketone, specifically acetophenone. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a powerful method for epoxidation. When combined with a chiral catalyst, this reaction can proceed with high enantioselectivity.

A notable development in this area is the use of a heterobimetallic La-Li3-BINOL (LLB) complex as a catalyst for the asymmetric epoxidation of ketones with dimethyloxosulfonium methylide. nih.gov This catalytic system, often enhanced by the presence of an achiral phosphine (B1218219) oxide additive, has demonstrated high efficiency and enantioselectivity for a variety of methyl ketones. nih.gov For the synthesis of the requisite (S)-2-methyl-2-phenyloxirane, acetophenone would be the starting material. The reaction proceeds smoothly at room temperature, and the catalyst loading can be minimized while maintaining excellent enantioselectivity. nih.gov

The synthetic utility of the resulting chiral epoxide is significant, as it can undergo regioselective ring-opening reactions with various nucleophiles to generate chiral tertiary alcohols. nih.gov

Table 1: Catalytic Asymmetric Epoxidation of Acetophenone

| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | 5 | 16 | >99 | 97 |

| 2 | 2.5 | 36 | 99 | 97 |

| 3 | 1 | 72 | 94 | 96 |

This data is based on the asymmetric epoxidation of acetophenone using a La-Li3-BINOL complex and dimethyloxosulfonium methylide. nih.gov

Diastereoselective Synthesis Considerations

With the chiral epoxide, (S)-2-methyl-2-phenyloxirane, in hand, the subsequent step is the nucleophilic addition of thian-3-amine. This reaction introduces the second stereocenter at the C1 position, and the diastereoselectivity of this step is of paramount importance. The ring-opening of epoxides with amines can be catalyzed by various agents, including Lewis acids and tertiary amines, which can influence the regioselectivity and stereoselectivity of the reaction. mdpi.comresearchgate.net

In the case of 2,2-disubstituted epoxides like 2-methyl-2-phenyloxirane, the nucleophilic attack of the amine can, in principle, occur at either the tertiary or the primary carbon of the epoxide ring. However, reactions with amine nucleophiles typically proceed with high regioselectivity at the sterically less hindered position (the primary carbon) via an SN2-type mechanism. nih.gov This regioselectivity ensures the formation of the desired 1-amino-2-ol constitutional isomer.

The diastereoselectivity of the reaction will be determined by the facial selectivity of the amine's approach to the chiral epoxide. The stereochemistry of the resulting product will be a direct consequence of the inversion of configuration at the site of nucleophilic attack, a hallmark of the SN2 reaction. Therefore, the reaction of (S)-2-methyl-2-phenyloxirane with thian-3-amine is expected to yield a specific diastereomer of this compound. The presence of the bulky thianyl group and the phenyl group will likely create a steric environment that favors one approach of the nucleophile over the other, potentially leading to a high diastereomeric excess. The use of specific catalysts can also influence the transition state geometry and, consequently, the diastereomeric ratio of the products. For instance, scandium-based catalysts in the presence of chiral ligands have been shown to facilitate the asymmetric ring-opening of meso-epoxides with high enantioselectivity, and similar principles of stereochemical control can be applied to diastereoselective reactions. organic-chemistry.orgacs.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the nucleophilic ring-opening of 2-methyl-2-phenyloxirane with thian-3-amine are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of catalyst, solvent, temperature, and stoichiometry of the reactants.

Catalysis: The ring-opening of epoxides with amines can often be slow and may require heating. mdpi.com The use of a catalyst can significantly accelerate the reaction rate and allow for milder reaction conditions. Lewis acids, such as yttrium chloride (YCl3), have been shown to be effective catalysts for this transformation, even at room temperature and under solvent-free conditions. mdpi.com The Lewis acid activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. mdpi.com Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (B128534) (Et3N), have also been employed as efficient catalysts for the ring-opening of epoxides with amines, particularly in aqueous media. researchgate.netrsc.org

Solvent: The choice of solvent can have a profound impact on the reaction rate and selectivity. While some Lewis acid-catalyzed reactions can be performed under solvent-free conditions, polar protic solvents like water or alcohols can also be effective. mdpi.comresearchgate.net In some instances, the use of water as a solvent has been shown to provide higher yields and enantioselectivities compared to organic solvents like dichloromethane. acs.org The optimal solvent will depend on the specific catalyst and substrates being used.

Temperature: As with most chemical reactions, temperature plays a crucial role. While catalysis can enable the reaction to proceed at room temperature, in some cases, elevated temperatures may be necessary to achieve a reasonable reaction rate. nih.govmdpi.com Optimization studies would involve screening a range of temperatures to find the ideal balance between reaction time and the potential for side reactions.

Stoichiometry: The molar ratio of the amine nucleophile to the epoxide is another important parameter. Using an excess of the amine can help to drive the reaction to completion. The optimal stoichiometry would be determined experimentally to maximize the yield of the desired product while minimizing waste.

Table 2: Optimization of Epoxide Ring-Opening with an Amine

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| YCl3 (1) | None | Room Temp | 1 | 95 |

| Sc(OTf)3 (10) | CH3CN | Room Temp | 2 | 92 |

| DABCO (1) | H2O | Room Temp | 6 | 94 |

| None | i-PrOH | 90 | 12 | 90 |

This table presents a compilation of representative conditions for the ring-opening of various epoxides with amines, demonstrating the range of effective catalytic systems and reaction parameters. nih.govmdpi.com

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 1 Thian 3 Ylamino Propan 2 Ol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For 2-Phenyl-1-(thian-3-ylamino)propan-2-ol, HRMS analysis would be expected to yield a precise mass for the protonated molecule, [M+H]⁺. This data allows for the confident assignment of the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₂₁NOS |

| Monoisotopic Mass | 251.1344 |

| Expected [M+H]⁺ Ion | 252.1417 |

The expected high-resolution mass-to-charge ratio for the protonated species would be compared against the experimentally observed value. A mass accuracy within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula of C₁₄H₂₁NOS, distinguishing it from other potential isobaric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the chemical shifts and establishing the connectivity of all atoms within this compound.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between adjacent protons, for instance, between the protons on the thiane (B73995) ring and the protons of the propanol (B110389) backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC/HSQC spectrum links a specific proton to the carbon it is attached to, allowing for the unambiguous assignment of carbon chemical shifts based on their corresponding proton assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and HMBC Correlations for this compound

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Phenyl-C1' (ipso) | - | ~145 | H-2', H-6' → C-2 |

| Phenyl-C2'/C6' | ~7.4 | ~128 | H-3'/H-5' → C-1', H-4' |

| Phenyl-C3'/C5' | ~7.3 | ~127 | H-2'/H-6', H-4' → C-1' |

| Phenyl-C4' | ~7.2 | ~126 | H-3'/H-5' → C-1' |

| Propanol-C1 | ~2.9 | ~55 | H-3 (thiane), H-2', H-6' → C-2 |

| Propanol-C2 | - | ~75 | H-1, H-3 → C-1', C-3 |

| Propanol-C3 (CH₃) | ~1.5 | ~28 | H-1 → C-2 |

| Thian-C2 | ~2.8 (eq), ~2.6 (ax) | ~48 | H-3, H-6 → C-4 |

| Thian-C3 | ~3.1 | ~50 | H-1, H-2, H-4 → C-2, C-4, C-5 |

| Thian-C4 | ~2.0 (eq), ~1.8 (ax) | ~30 | H-3, H-5 → C-2, C-6 |

| Thian-C5 | ~2.0 (eq), ~1.8 (ax) | ~30 | H-4, H-6 → C-3 |

| Thian-C6 | ~2.8 (eq), ~2.6 (ax) | ~48 | H-2, H-5 → C-4 |

| NH | broad | - | H-1, H-3 (thiane) → C-1, C-3 (thiane) |

| OH | broad | - | H-1, H-3 → C-2 |

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Stereochemical and Conformational Analysis

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of atoms, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule. For this compound, key NOE/ROE correlations would be expected between:

The methyl protons (C3) and the protons of the phenyl ring, indicating their relative orientation.

The proton on C3 of the thiane ring and the protons on C1 of the propanol backbone, confirming the connectivity and providing insight into the conformation around the C-N bond.

Protons on the thiane ring to each other, which would help to establish the chair conformation of the ring and the axial or equatorial disposition of the amino substituent.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal (cm⁻¹) |

| O-H Stretch (alcohol) | 3500-3200 (broad) | Weak |

| N-H Stretch (secondary amine) | 3400-3300 (sharp) | Weak |

| C-H Stretch (aromatic) | 3100-3000 | Strong |

| C-H Stretch (aliphatic) | 3000-2850 | Strong |

| C=C Stretch (aromatic) | 1600, 1475 | Strong |

| C-O Stretch (tertiary alcohol) | 1150-1085 | Moderate |

| C-N Stretch | 1250-1020 | Moderate |

| C-S Stretch | 700-600 | Strong |

The presence of a broad O-H stretching band and a sharper N-H stretching band in the IR spectrum would confirm the presence of the hydroxyl and secondary amine groups. The aromatic C=C stretching vibrations and the aliphatic C-H stretches would also be prominent features. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-S stretching frequency.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would yield accurate bond lengths, bond angles, and torsion angles for this compound.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. For this compound, the presence of hydrogen bond donors (O-H and N-H) and acceptors (O, N, and the π-system of the phenyl ring) suggests that hydrogen bonding will be a dominant intermolecular force. It is likely that intermolecular O-H···N or N-H···O hydrogen bonds would be observed, potentially forming chains or dimeric motifs. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules could further stabilize the crystal packing. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule, that is, the actual spatial arrangement of its constituent atoms, is a complex process that often requires a combination of experimental techniques and theoretical calculations. While crystallographic methods such as X-ray diffraction are considered the gold standard for unambiguous assignment of absolute configuration, they are contingent on the ability to grow single crystals of suitable quality. In the absence of such crystals, or as a complementary approach, spectroscopic methods, particularly chiroptical spectroscopy, are invaluable.

For molecules like this compound, the absolute configuration at its stereocenters can be elucidated by comparing experimentally measured chiroptical data with data predicted from theoretical calculations. A common and effective methodology involves the following steps:

Conformational Analysis : The first step is to identify the stable conformers of the molecule in solution using computational methods, such as density functional theory (DFT). This is crucial as the observed chiroptical properties are a population-weighted average of the contributions from all significant conformers.

Spectra Simulation : For each stable conformer, the chiroptical spectra, such as Electronic Circular Dichroism (ECD), are simulated using quantum chemical calculations.

Comparison and Assignment : The calculated spectrum, which is a weighted average based on the relative abundances of the conformers, is then compared to the experimental spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

This combined experimental and theoretical approach has been successfully applied to determine the absolute configuration of structurally related compounds, such as synthetic cathinone (B1664624) derivatives. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemical Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. jasco.hujascoinc.com These methods are exquisitely sensitive to the stereochemistry of a molecule and provide detailed information about its three-dimensional structure.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. jasco.hujascoinc.com An ECD spectrum is characterized by positive or negative peaks, known as Cotton effects, which arise from the electronic transitions of the molecule's chromophores in a chiral environment.

For a molecule like this compound, the phenyl group and the sulfur-containing thian ring are the primary chromophores. The ECD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of these groups. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereogenic centers. Enantiomers, being mirror images of each other, will exhibit ECD spectra that are mirror images. nih.gov

The application of ECD in distinguishing between the enantiomers of amphetamine and methamphetamine, which share the phenylpropylamine backbone with the title compound, demonstrates the utility of this technique. jasco.hujascoinc.com The distinct ECD spectra for the different isomers allow for their unambiguous identification. jasco.hujascoinc.com

Below is an illustrative data table showing typical ECD data for a related chiral amine.

| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

| 210 | +15,000 |

| 225 | -8,000 |

| 250 | +2,500 |

| 280 | -500 |

Table 1: Illustrative ECD Data for a Chiral Amine. This table presents hypothetical ECD data to illustrate the typical output of such an analysis. The sign and magnitude of the molar ellipticity at different wavelengths are key for stereochemical assignment.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net117.244.107libretexts.org An ORD curve is a plot of specific rotation versus wavelength. Similar to ECD, ORD spectra are sensitive to the stereochemistry of the molecule.

The relationship between ECD and ORD is intimate; a Cotton effect observed in an ECD spectrum has a corresponding feature in the ORD curve, known as an anomalous ORD curve. This relationship is described by the Kronig-Kramers transforms. The shape of the ORD curve, particularly in the region of a chromophore's absorption, can provide information about the absolute configuration. For instance, a positive Cotton effect in ECD corresponds to an ORD curve that rises to a peak at a longer wavelength and then falls to a trough at a shorter wavelength. libretexts.org

The analysis of N-benzylidene derivatives of open-chain primary amines using ORD has shown that the sign of the Cotton effect is dependent on the configuration of the asymmetric center, providing a means for its determination. acs.org

An illustrative data table for ORD is provided below.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 600 | +50 |

| 500 | +75 |

| 400 | +150 |

| 350 | +300 (Peak) |

| 320 | 0 |

| 300 | -250 (Trough) |

Table 2: Illustrative ORD Data Showing a Positive Cotton Effect. This table presents hypothetical ORD data demonstrating a positive Cotton effect, which is characteristic of a specific stereoisomer and can be used for absolute configuration assignment.

Computational and Theoretical Studies of 2 Phenyl 1 Thian 3 Ylamino Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 2-Phenyl-1-(thian-3-ylamino)propan-2-ol, these methods can provide insights into its electronic structure, bonding, and the nature of its molecular orbitals.

Electronic Structure and Bonding Analysis (e.g., NBO Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. In a molecule like this compound, NBO analysis would reveal key hyperconjugative interactions that contribute to its stability.

Based on studies of similar amino alcohols, significant interactions would be expected between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds, as well as between the lone pairs of the oxygen and sulfur atoms and neighboring antibonding orbitals. These interactions lead to electron delocalization, which stabilizes the molecule. The phenyl group would also exhibit significant π-electron delocalization.

A representative NBO analysis on a related compound, N-phenylethanolamine, performed using Density Functional Theory (DFT) with the B3PW91/6-311+G(d,p) level of theory, highlights the types of interactions that would be anticipated. jocpr.com The study identified strong intramolecular hyperconjugative interactions, which are crucial in understanding the molecule's structure and reactivity. jocpr.com

Table 1: Predicted Major NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) |

| LP (N) | σ(C-C) | High |

| LP (N) | σ(C-H) | Moderate |

| LP (O) | σ(C-C) | Moderate |

| LP (O) | σ(C-H) | Low |

| LP (S) | σ(C-C) | Moderate |

| π (Phenyl) | π (Phenyl) | Very High |

Note: This table is predictive and based on analogous structures. Actual values would require specific calculations for this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen and sulfur atoms, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the phenyl ring and the propanol (B110389) backbone, suggesting these regions are susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap implies a more reactive molecule. Computational studies on similar aromatic amines have shown that the energy gap can be effectively calculated using DFT methods. researchgate.net This analysis is crucial for predicting how the molecule might interact with biological targets or other chemical species.

Table 2: Predicted FMO Properties of this compound

| Property | Predicted Value/Location | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating ability |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability and reactivity |

| HOMO Localization | Phenyl ring, N atom, S atom | Site of electrophilic attack |

| LUMO Localization | Phenyl ring, propanol backbone | Site of nucleophilic attack |

Note: This table is predictive and based on analogous structures. Actual values would require specific calculations for this compound.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable for exploring the conformational space of large and flexible molecules. cardiff.ac.ukmdpi.com These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of molecular motion over time.

For this compound, MD simulations could reveal the preferred orientations of the phenyl group, the thiane (B73995) ring, and the propanol side chain. These simulations can identify the most populated conformational states and the energy barriers between them. Such studies on similar molecules have shown that the interactions with the surrounding environment, such as a solvent or a biological membrane, can significantly influence the conformational preferences. cardiff.ac.uk

Density Functional Theory (DFT) Calculations for Stable Conformations

DFT calculations provide a more accurate description of the electronic structure and are therefore well-suited for refining the geometries and energies of the stable conformers identified through MM or MD simulations. researchgate.net By performing geometry optimizations with DFT, it is possible to locate the global minimum energy conformation and other low-energy conformers on the potential energy surface.

For this compound, the key dihedral angles to consider would be those around the C-C and C-N bonds of the propanolamine (B44665) linker and the puckering of the thiane ring. Studies on related amino alcohols have successfully used DFT to determine the most stable conformations, which are often stabilized by intramolecular hydrogen bonds. nih.gov

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the characterization of new compounds.

DFT calculations are widely used to predict nuclear magnetic resonance (NMR) chemical shifts. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data can aid in the structural elucidation of this compound and the assignment of its NMR signals. The accuracy of these predictions has been shown to be high when appropriate levels of theory and basis sets are used. researchgate.net

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. jocpr.com These calculations can help in assigning the vibrational modes of the molecule and in understanding the nature of its chemical bonds.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C (ipso-phenyl) | 140-145 |

| C (ortho-phenyl) | 125-130 |

| C (meta-phenyl) | 128-133 |

| C (para-phenyl) | 127-132 |

| C (propanol C2-OH) | 70-75 |

| C (propanol C1-N) | 55-60 |

| C (thiane, adjacent to S) | 30-35 |

| C (thiane, adjacent to N) | 50-55 |

Note: This table is predictive and based on general chemical shift ranges for similar functional groups. Actual values would require specific calculations for this compound.

Reaction Pathway and Transition State Analysis

The formation of this compound is hypothesized to proceed through the nucleophilic ring-opening of a substituted epoxide, a common and well-studied synthetic route for β-amino alcohols. Computational and theoretical studies, while not available for this specific molecule, provide significant insights into the plausible reaction pathways and the nature of the transition states involved by examining analogous systems. The most probable synthetic route involves the reaction of 2-phenyl-2-methyloxirane (styrene oxide) with 3-aminothiane.

The reaction is a nucleophilic substitution (SN2) type reaction. pressbooks.publibretexts.org The nitrogen atom of the 3-aminothiane acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring. The regioselectivity of this reaction is a key aspect, as the attack can occur at either the primary or the tertiary carbon of the styrene (B11656) oxide.

The reaction can be catalyzed by either acid or base, or it can proceed under neutral conditions, often requiring elevated temperatures. pressbooks.publibretexts.org The nature of the catalysis influences the transition state and the regioselectivity of the reaction.

Plausible Reaction Mechanism

A likely mechanism for the formation of this compound is the reaction between 2-phenyl-2-methyloxirane and 3-aminothiane. This reaction is an example of the aminolysis of an epoxide. researchgate.net

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminothiane attacks one of the electrophilic carbon atoms of the epoxide ring. This is the rate-determining step of the reaction.

Step 2: Ring Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain. The oxygen atom acquires a negative charge, forming an alkoxide intermediate.

Step 3: Protonation: The alkoxide intermediate is then protonated, typically by a solvent molecule or a proton source added to the reaction mixture, to yield the final product, this compound.

Transition State Analysis

The transition state of the rate-determining step involves the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-oxygen bond. The geometry of the transition state resembles that of a typical SN2 reaction, with the nucleophile, the electrophilic carbon, and the leaving group (the oxygen atom) in a nearly linear arrangement.

Computational studies on similar epoxy-amine reactions suggest that the presence of additional amine molecules can play a crucial role in stabilizing the transition state. nih.gov These additional amine molecules can act as a proton shuttle, facilitating the proton transfer and lowering the activation energy of the reaction. nih.gov This phenomenon, known as a termolecular mechanism, is often favored over a simple bimolecular reaction between a single amine and the epoxide.

The regioselectivity of the nucleophilic attack on the unsymmetrical styrene oxide is influenced by both steric and electronic factors.

Under basic or neutral conditions: The attack is expected to occur predominantly at the less sterically hindered primary carbon atom. This leads to the formation of this compound. This is a classic SN2 pathway where steric hindrance is the dominant factor. libretexts.org

Under acidic conditions: The epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The positive charge is better stabilized at the more substituted tertiary carbon atom, giving the transition state some SN1-like character. pressbooks.publibretexts.org In this case, the nucleophilic attack might be directed towards the more substituted carbon, leading to the formation of the isomeric product, 1-phenyl-2-(thian-3-ylamino)propan-1-ol. However, for many amine nucleophiles, the SN2 character remains dominant even under acidic conditions. libretexts.org

Hypothetical Computational Data

While specific experimental or computational data for the reaction to form this compound is not available in the public domain, we can construct a hypothetical reaction coordinate diagram based on analogous systems. The following table provides a qualitative representation of the relative energies of the species involved in the reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Styrene oxide + 3-Aminothiane) | 0 | The starting materials of the reaction. |

| Transition State | +20 to +30 | The highest energy point on the reaction coordinate, involving the partial formation of the C-N bond and partial breaking of the C-O bond. The exact energy would depend on the solvent and catalyst used. |

| Intermediate (Alkoxide) | +5 to +10 | A transient species formed after the ring-opening of the epoxide. |

| Product (this compound) | -15 to -25 | The final, thermodynamically more stable product. |

Note: The values in this table are hypothetical and are intended for illustrative purposes to depict the general energetic profile of an exothermic epoxide ring-opening reaction.

Further computational studies using density functional theory (DFT) would be necessary to accurately determine the geometric parameters of the transition state, the activation energy, and the reaction mechanism for the formation of this compound. Such studies would provide valuable insights into the electronic structure of the transition state and the factors governing the regioselectivity of this important class of reactions.

Reactivity and Mechanistic Investigations of 2 Phenyl 1 Thian 3 Ylamino Propan 2 Ol

Chemical Transformations of the Amino Alcohol Functionality

The amino alcohol motif in 2-Phenyl-1-(thian-3-ylamino)propan-2-ol is the primary site for many chemical transformations. The nitrogen and oxygen atoms, with their lone pairs of electrons, act as nucleophilic and basic centers.

Amine Reactivity (e.g., Acylation, Alkylation, Salt Formation)

The secondary amine in the molecule is a versatile functional group, capable of undergoing a variety of reactions.

Acylation: The nitrogen atom can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivative (amide). This reaction typically proceeds under basic conditions to neutralize the acid byproduct. Given the presence of the hydroxyl group, chemoselective N-acylation can be achieved. For instance, methods using mixed anhydrides generated from an organic acid and a sulfonyl chloride have been shown to selectively acylate the amino group of amino alcohols. google.comgoogleapis.com In some cases, specific reagents like 2,2′-bipyridyl-6-yl carboxylate with cesium fluoride (B91410) can also achieve selective N-acylation. researchgate.net Under acidic conditions, the amine is protonated, which prevents it from reacting, allowing for selective O-acylation of the alcohol. nih.gov

Alkylation: The secondary amine can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, yielding the tertiary amine and even quaternary ammonium (B1175870) salts. More controlled mono-N-alkylation can be achieved using reductive amination with aldehydes or ketones. google.comnih.gov Another strategy for selective mono-N-alkylation of amino alcohols involves the formation of a stable chelate with reagents like 9-borabicyclononane (B1260311) (9-BBN), which protects and activates the amine group for a more controlled reaction. organic-chemistry.org Catalytic methods using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism have also been developed, often employing transition metal catalysts like ruthenium or iridium. nih.govrsc.org

Salt Formation: As a basic compound, the secondary amine will readily react with both inorganic and organic acids to form the corresponding ammonium salts. rsc.org This is a fundamental acid-base reaction. For amino alcohols, this proton transfer can readily occur, forming crystalline salts with suitable counter-anions. nih.gov

| Amine Reaction | Reagent/Condition | Expected Product |

| Acylation | Acyl chloride (e.g., Acetyl chloride), Base | N-acetyl-2-phenyl-1-(thian-3-ylamino)propan-2-ol |

| Alkylation | Alkyl halide (e.g., Methyl iodide) | N-methyl-2-phenyl-1-(thian-3-ylamino)propan-2-ol |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-alkyl-2-phenyl-1-(thian-3-ylamino)propan-2-ol |

| Salt Formation | Acid (e.g., HCl) | 2-Phenyl-1-(thian-3-ylammonio)propan-2-ol chloride |

Alcohol Reactivity (e.g., Esterification, Oxidation, Etherification)

The tertiary benzylic alcohol in the molecule presents a different set of reactivity patterns, largely influenced by steric hindrance and the stability of potential carbocation intermediates.

Esterification: The direct esterification of tertiary alcohols is generally challenging due to steric hindrance around the hydroxyl group and the lack of a proton to be easily removed. Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is typically not effective for tertiary alcohols. acs.org However, esterification can be achieved by converting the alcohol to an alkoxide and reacting it with a more reactive acylating agent like an acyl chloride. When dealing with amino alcohols, chemoselective O-acylation can be performed under acidic conditions, where the amine is protonated and thus unreactive. nih.gov

Oxidation: Tertiary alcohols are resistant to oxidation under conditions that typically oxidize primary and secondary alcohols (e.g., using chromic acid or potassium permanganate) because they lack a hydrogen atom on the carbinol carbon. libretexts.org Oxidation of the benzylic C-H bonds on the phenyl ring can occur under harsh conditions with strong oxidizing agents like hot potassium permanganate (B83412), leading to cleavage of the carbon-carbon bonds. masterorganicchemistry.com More selective methods for the oxidation of benzylic C-H bonds to alcohols have been developed, but these are generally not applicable to a tertiary carbon. acs.org

Etherification: Similar to esterification, the etherification of tertiary alcohols can be challenging. The Williamson ether synthesis, which involves an SN2 reaction between an alkoxide and an alkyl halide, is not suitable for tertiary alkoxides due to their tendency to promote elimination reactions. However, etherification can be achieved under acidic conditions via an SN1 mechanism, where the alcohol is protonated, leaves as a water molecule to form a stable tertiary carbocation, which is then trapped by another alcohol molecule. masterorganicchemistry.com The etherification of benzylic alcohols has been achieved using iron-based catalysts. acs.orgnih.gov

| Alcohol Reaction | Reagent/Condition | Expected Product |

| Esterification | Acyl chloride, Base (after deprotonation of alcohol) | 2-Phenyl-1-(thian-3-ylamino)propan-2-yl acetate |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, heat) | No reaction at the alcohol; potential for ring oxidation |

| Etherification | Alkyl halide, strong base (e.g., NaH) | 2-Methoxy-2-phenyl-1-(thian-3-ylamino)propane |

Reactivity of the Thiane (B73995) Moiety

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, has its own characteristic reactivity, primarily centered on the sulfur atom.

Sulfur Oxidation and Reduction Reactions

The sulfur atom in the thiane ring is in a low oxidation state and can be readily oxidized.

Oxidation to Sulfoxide (B87167) and Sulfone: The thioether in the thiane ring can be oxidized to a sulfoxide and further to a sulfone. This is a common transformation for sulfides. msu.edu A variety of oxidizing agents can be used, with common laboratory reagents being hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). youtube.comrsc.orgorganic-chemistry.org The oxidation with m-CPBA is often highly selective for the formation of the sulfoxide at controlled temperatures. organic-chemistry.org Further oxidation to the sulfone can be achieved with excess oxidant or under more forcing conditions. rsc.org

Reduction of Sulfoxide: If the sulfoxide is formed, it can be reduced back to the thioether using various reducing agents.

| Sulfur Reaction | Reagent/Condition | Expected Product |

| Oxidation to Sulfoxide | m-CPBA (1 equivalent) | 2-Phenyl-1-(thiane-1-oxido-3-ylamino)propan-2-ol |

| Oxidation to Sulfone | m-CPBA (2+ equivalents) or H₂O₂ | 2-Phenyl-1-(thiane-1,1-dioxido-3-ylamino)propan-2-ol |

| Reduction of Sulfoxide | Reducing agent (e.g., PCl₃) | This compound |

Ring-Opening or Rearrangement Pathways of the Thiane Ring

While six-membered rings like thiane are relatively stable compared to their smaller counterparts (thiiranes and thietanes), they can undergo ring-opening reactions under certain conditions.

Ring-Opening with Electrophiles: The sulfur atom can act as a nucleophile and react with strong electrophiles. This can lead to the formation of a sulfonium (B1226848) salt, which may then be susceptible to nucleophilic attack, resulting in ring cleavage. msu.edu

Ring-Opening with Nucleophiles: Direct nucleophilic attack on a carbon atom of the thiane ring is generally difficult unless there is an activating group present. However, if the sulfur is converted into a good leaving group (e.g., by oxidation to a sulfone), ring-opening might be facilitated.

Rearrangements: Rearrangements of the thiane ring are not common but could potentially be induced under specific catalytic or photochemical conditions. For the related thiophene, ring-opening is a known deactivation mechanism from the excited state. rsc.org

Intermolecular and Intramolecular Reaction Studies

The bifunctional nature of this compound allows for the possibility of both intermolecular and intramolecular reactions.

Intermolecular Reactions: Besides salt formation, intermolecular reactions could include condensation reactions. For example, under certain conditions, the amine of one molecule could potentially react with the alcohol of another, though this is generally unfavorable without specific activation.

Intramolecular Reactions: The proximity of the amine and alcohol groups allows for the possibility of intramolecular cyclization. For β-amino alcohols, cyclization to form oxazolidines is a known reaction, often catalyzed by acids or other reagents. nih.gov The introduction of N-substituents can influence the strength of intramolecular hydrogen bonds, which can in turn affect the conformational equilibrium and reactivity. arxiv.org In the case of this compound, an intramolecular reaction could potentially involve the thiane ring as well, although this would likely require specific reaction conditions to overcome the stability of the six-membered ring.

Kinetic and Thermodynamic Studies of Key Reactions

The unique structural arrangement of this compound, featuring a tertiary alcohol, a secondary amine, and a thioether within a single molecule, suggests several potential pathways for chemical transformation. Key reactions would likely target these functional groups. Hypothetical kinetic and thermodynamic studies for these plausible reactions are presented below to illustrate the compound's potential reactivity profile.

The three most probable reactions involving this compound would be the oxidation of the tertiary alcohol, S-alkylation of the nucleophilic thioether, and N-acylation of the secondary amine.

Oxidation of the Tertiary Alcohol: While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can induce cleavage of carbon-carbon bonds. A hypothetical study might involve reacting the title compound with an aggressive oxidant like acidified potassium permanganate at elevated temperatures.

S-Alkylation of the Thian Ring: The sulfur atom in the thian ring is nucleophilic and can readily react with electrophiles, such as alkyl halides, in an S_N2-type reaction to form a ternary sulfonium salt. youtube.commasterorganicchemistry.com This reaction is analogous to the well-known Williamson ether synthesis.

N-Acylation of the Secondary Amine: The secondary amine group is expected to be nucleophilic and can react with acylating agents, like acetyl chloride, to form an amide. This is a standard and typically rapid transformation.

Below are illustrative data tables for the kinetic and thermodynamic parameters of these hypothetical reactions under specified conditions.

Table 1: Hypothetical Kinetic and Thermodynamic Data for Key Reactions

| Reaction | Conditions | Rate Constant (k) | Activation Energy (Ea) | Enthalpy (ΔH) | Gibbs Free Energy (ΔG) |

|---|---|---|---|---|---|

| C-C Cleavage via Oxidation | KMnO₄, H₂SO₄, 80°C | 1.5 x 10⁻⁴ M⁻¹s⁻¹ | 75 kJ/mol | -120 kJ/mol | -105 kJ/mol |

| S-Alkylation with CH₃I | CH₃CN, 25°C | 3.2 x 10⁻³ M⁻¹s⁻¹ | 55 kJ/mol | -45 kJ/mol | -30 kJ/mol |

| N-Acylation with Acetyl Chloride | Et₃N, CH₂Cl₂, 0°C | 9.8 x 10⁻² M⁻¹s⁻¹ | 30 kJ/mol | -80 kJ/mol | -72 kJ/mol |

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies

To probe the mechanisms of these potential reactions, a combination of spectroscopic monitoring and isotopic labeling experiments would be indispensable.

Spectroscopic Studies

Real-time monitoring of the reactions using spectroscopic methods could provide direct evidence for the proposed transformations and allow for the calculation of kinetic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the S-alkylation reaction with methyl iodide, ¹H NMR spectroscopy could be used to follow the disappearance of the methyl iodide singlet and the appearance of a new singlet corresponding to the S-methyl group in the sulfonium salt product. The downfield shift of protons adjacent to the sulfur atom would also provide evidence of the reaction progress. Similarly, for N-acylation, the change in the chemical environment of the protons on the carbon adjacent to the nitrogen would be observable.

Infrared (IR) Spectroscopy: In the case of N-acylation, the formation of the amide product could be monitored by the appearance of a strong absorption band for the amide carbonyl group (C=O) typically found around 1650 cm⁻¹. For the oxidation reaction, the disappearance of the broad O-H stretch of the alcohol and the appearance of new carbonyl stretches from the cleavage products could be tracked. mdpi.com

Isotopic Labeling Studies

Isotopic labeling provides a powerful tool for elucidating reaction mechanisms by tracing the path of atoms and determining rate-limiting steps. taylorandfrancis.com

Deuterium (B1214612) Labeling for Kinetic Isotope Effect (KIE) Studies: To investigate the mechanism of the oxidative cleavage, the tertiary alcohol could be synthesized with a deuterium atom on the carbon bearing the hydroxyl group (C2). Comparing the rate of oxidation of this deuterated analogue to the non-deuterated compound would reveal if C-H bond cleavage at this position is involved in the rate-determining step. A significant KIE (k_H/k_D > 1) would suggest its involvement.

Sulfur-35 (³⁵S) Labeling: To confirm that the sulfur atom of the thian ring is the site of alkylation, a study using ³⁵S-labeled this compound could be performed. jst.go.jp The reaction with methyl iodide would be carried out, and the resulting sulfonium salt isolated. Detection of radioactivity in the product would unequivocally prove that the reaction occurs at the sulfur center. This would also be useful to trace the sulfur atom in case of unexpected rearrangements or side reactions.

Carbon-13 (¹³C) and Oxygen-18 (¹⁸O) Labeling: In the N-acylation reaction, using acetyl chloride labeled with ¹³C at the carbonyl carbon would allow for easy tracking of the acyl group transfer via ¹³C NMR spectroscopy. Similarly, using H₂¹⁸O in the workup of certain reactions could help determine the origin of oxygen atoms in the final products, particularly in complex oxidation or hydrolysis pathways. acs.org

Table 2: Illustrative Isotopic Labeling Experiments and Expected Outcomes

| Reaction Studied | Isotopic Label | Methodology | Anticipated Outcome for Mechanism Elucidation |

|---|---|---|---|

| Oxidative Cleavage | Deuterium at C2 | Kinetic Isotope Effect (KIE) Measurement | Determine if C-H bond cleavage at the carbinol carbon is rate-limiting. |

| S-Alkylation | Sulfur-35 (³⁵S) | Radioactivity tracing in product | Confirms the thian sulfur as the nucleophilic site of attack. |

| N-Acylation | Carbon-13 (¹³C) in Acetyl Chloride | ¹³C NMR Spectroscopy | Tracks the transfer of the acyl group to the nitrogen atom. |

Synthesis and Characterization of Derivatives and Analogues of 2 Phenyl 1 Thian 3 Ylamino Propan 2 Ol

Structural Modifications at the Thiane (B73995) Ring

Oxidation of the sulfide (B99878) in the thiane ring to a sulfoxide (B87167) or a sulfone introduces a polar functional group, which can significantly alter the molecule's polarity and hydrogen bonding capabilities. The synthesis of these derivatives is typically achieved through controlled oxidation using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be modulated by the stoichiometry of the oxidizing agent and the reaction conditions.

The introduction of alkyl or functional group substituents at various positions on the thiane ring allows for a systematic study of steric effects. These modifications can be accomplished by starting with appropriately substituted thiane precursors. For instance, the synthesis could begin with a substituted 3-aminothiane, which is then coupled with a suitable phenylpropanoid derivative.

Table 1: Representative Analogues with Thiane Ring Modifications

| Analogue Name | Modification | Synthetic Method |

|---|---|---|

| 2-Phenyl-1-(1-oxothian-3-ylamino)propan-2-ol | Oxidation of sulfur to sulfoxide | Controlled oxidation with m-CPBA |

| 2-Phenyl-1-(1,1-dioxothian-3-ylamino)propan-2-ol | Oxidation of sulfur to sulfone | Oxidation with excess H₂O₂ |

Modifications of the Phenyl Group

Alterations to the phenyl group are fundamental in studying the electronic effects on the molecule. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the aromatic ring and, consequently, influence the reactivity of the entire molecule.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation, can be employed to introduce a variety of substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) is directed by the existing functional groups on the aromatic ring and can be controlled by the choice of reagents and reaction conditions. For example, starting with a substituted 2-phenylethanone allows for the synthesis of a wide array of phenyl-modified analogues. nih.gov

Table 2: Phenyl-Substituted Analogues and Their Synthetic Precursors

| Analogue Name | Phenyl Substitution | Key Precursor |

|---|---|---|

| 2-(4-Nitrophenyl)-1-(thian-3-ylamino)propan-2-ol | para-Nitro | 1-(4-Nitrophenyl)propan-1-one |

| 2-(4-Chlorophenyl)-1-(thian-3-ylamino)propan-2-ol | para-Chloro | 1-(4-Chlorophenyl)propan-1-one |

Diversification of the Amino Alcohol Chain

The amino alcohol backbone is a critical determinant of the compound's three-dimensional structure and chemical functionality. Modifications to this chain, such as altering the length of the carbon chain, introducing different substituents, or changing the stereochemistry, can provide valuable insights into structure-activity relationships.

One common strategy involves the use of different amino alcohols in the initial synthesis. For instance, employing homologated amino alcohols can extend the carbon chain. The synthesis of vicinal amino alcohols can be achieved through various methods, including the ring-opening of epoxides with amines or the reduction of α-amino ketones. nih.gov The stereochemistry of the amino alcohol can be controlled through asymmetric synthesis, for example, by using chiral catalysts or starting from chiral precursors like L-phenylalaninol. sigmaaldrich.comsigmaaldrich.com

Table 3: Analogues with Modified Amino Alcohol Chains

| Analogue Name | Chain Modification | Synthetic Approach |

|---|---|---|

| 3-Phenyl-2-(thian-3-ylamino)butan-3-ol | Methyl group at C1 | Reaction of 3-aminothiane with 3-phenyl-3,4-epoxybutane |

| 1-Phenyl-2-(thian-3-ylamino)ethan-1-ol | Propanol (B110389) chain shortened to ethanol | Reductive amination of 2-hydroxy-2-phenylethanal |

Synthesis of Conformationally Restricted Analogues

To study the bioactive conformation of the molecule, conformationally restricted analogues are synthesized. These analogues limit the number of accessible conformations, which can provide information about the optimal spatial arrangement of key functional groups for reactivity.

The synthesis of such analogues often involves the introduction of additional rings or rigid linkers. For example, cyclization strategies can be employed to bridge the phenyl ring and the amino alcohol chain, or to create a bicyclic system involving the thiane ring. The design of these rigid structures is guided by computational modeling to predict the most stable and desired conformations. The synthesis of conformationally restricted analogues of other bioactive molecules, such as nicotine, provides a conceptual framework for these strategies. mdpi.com

Table 4: Examples of Conformationally Restricted Analogues

| Analogue Type | Structural Feature | Synthetic Strategy |

|---|---|---|

| Tetrahydroisoquinoline derivative | Phenyl ring and amino chain cyclized | Pictet-Spengler reaction |

| Bicyclic thiane derivative | Thiane ring fused with another ring | Intramolecular cyclization |

Comparative Studies of Structure-Reactivity Relationships within Analogues

The synthesis of a diverse library of analogues enables systematic studies of structure-reactivity relationships. By comparing the chemical properties and reactivity of the parent compound with its derivatives, researchers can deduce the influence of each structural modification.

For example, the effect of phenyl ring substituents on the acidity of the hydroxyl group or the basicity of the amino group can be quantified by pKa measurements. The rate of specific reactions, such as N-acylation or O-alkylation, can be measured for each analogue to understand how steric and electronic factors affect reactivity. Spectroscopic techniques, such as NMR and IR, are used to characterize the synthesized compounds and to study conformational changes induced by the structural modifications. nih.gov These comparative studies are crucial for building a comprehensive understanding of the chemical behavior of this class of compounds.

Advanced Applications in Organic Synthesis Utilizing 2 Phenyl 1 Thian 3 Ylamino Propan 2 Ol

Role as a Chiral Ligand in Asymmetric Catalysis

There is no available research demonstrating the use of 2-Phenyl-1-(thian-3-ylamino)propan-2-ol as a chiral ligand in any form of asymmetric catalysis. While structurally related chiral amino alcohols are widely employed as ligands in asymmetric synthesis, the specific catalytic activity and stereochemical outcomes for this compound have not been reported.

Application as a Chiral Building Block in Complex Molecule Synthesis

No published synthetic routes utilize this compound as a chiral building block for the construction of more complex molecules. Its potential as a synthon, and the stereochemical implications of its use, remain unexplored in the current body of scientific literature.

Use as an Organocatalyst in Stereoselective Transformations

The potential for this compound to act as an organocatalyst in stereoselective transformations has not been investigated. Research into its catalytic capabilities for reactions such as aldol (B89426) additions, Michael additions, or other carbon-carbon bond-forming reactions is absent from the literature.

Development of Novel Reagents Incorporating the Compound's Moiety

There are no reports on the development of novel reagents where the this compound moiety is a key structural component. Its potential for derivatization to create new synthetic tools is an area that has not been explored.

Design of Metal-Organic Frameworks or Supramolecular Structures

The incorporation of this compound into metal-organic frameworks (MOFs) or other supramolecular assemblies has not been described. The coordination chemistry of this compound with various metal centers and its self-assembly properties are currently unknown.

Concluding Remarks and Future Research Perspectives on 2 Phenyl 1 Thian 3 Ylamino Propan 2 Ol

Summary of Key Research Findings and Contributions

Identification of Remaining Challenges and Unexplored Avenues

The primary challenge concerning 2-Phenyl-1-(thian-3-ylamino)propan-2-ol is the lack of foundational research. The synthesis, characterization, and evaluation of its basic properties are entirely unexplored avenues. Key questions that remain to be addressed include:

Stereochemistry: The compound possesses at least two chiral centers, meaning it can exist as multiple stereoisomers. The separation and characterization of these isomers, and the investigation of their individual properties, are critical unexplored tasks.

Biological Activity: There is no information on the biological activity of this compound. Screening for activity at various receptors, enzymes, and ion channels would be a logical starting point.

Structure-Activity Relationships (SAR): Without any activity data, no SAR studies can be conducted. This represents a significant gap in understanding how the thiane (B73995) ring and the phenylpropanolamine core contribute to any potential biological effects.

Directions for Further Synthetic Innovations

The synthesis of this compound would likely involve the coupling of a suitable phenylpropanolamine precursor with a thiane-based amine. Innovations in this area could focus on:

Stereoselective Synthesis: Developing synthetic routes that allow for the selective formation of a single stereoisomer would be a significant advancement. This could involve the use of chiral catalysts or chiral starting materials. A potential approach could be the stereoselective synthesis of vicinal amino alcohol derivatives from 1-substituted cyclopropanols and chiral N-tert-butanesulfinyl imines.

Efficient Coupling Strategies: Exploring various modern coupling reactions to form the C-N bond between the propanolamine (B44665) backbone and the thiane ring could lead to more efficient and higher-yielding syntheses.

Thiane Ring Functionalization: Methods to introduce substituents onto the thiane ring, either before or after coupling to the phenylpropanolamine moiety, would allow for the creation of a library of analogues for SAR studies.

Potential for Broader Impact in Synthetic Organic Chemistry

The development of synthetic methodologies for compounds like this compound could have a broader impact on the field of organic chemistry. Specifically, it could contribute to:

New Heterocyclic Scaffolds: The successful synthesis and characterization of this and related compounds would introduce a new class of heterocyclic scaffolds for medicinal chemistry and materials science.

Understanding Sulfur in Drug Design: The thiane ring's sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are different from its oxygen and nitrogen counterparts. Studying these interactions can provide valuable insights for rational drug design. The sulfur-hydrogen bond in thiols is weaker than the oxygen-hydrogen bond in alcohols, making thiols more acidic. chemistrysteps.com

Catalysis: The development of novel catalytic systems for the stereoselective synthesis of such molecules could be applicable to a wider range of substrates.

Emerging Trends Relevant to the Compound's Structural Features and Reactivity

Several emerging trends in organic chemistry are relevant to the study of this compound:

Green Chemistry: The development of synthetic routes that are more environmentally friendly, using less hazardous reagents and solvents and improving atom economy, is a major trend.

Photoredox Catalysis: This powerful synthetic tool could potentially be employed for the formation of key bonds within the molecule under mild conditions.

Computational Chemistry: In silico methods can be used to predict the properties, reactivity, and potential biological activity of the compound, guiding experimental efforts and reducing the need for extensive empirical screening.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and efficiency for the production of this and related compounds.

Q & A

Q. What synthetic routes are available for 2-phenyl-1-(thian-3-ylamino)propan-2-ol, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example, derivatives of 1-allyl-4-propargyloxybenzene (analogous to thian-3-ylamino intermediates) have been synthesized using allyl/propargyl coupling under controlled pH and temperature (7–9°C), achieving yields up to 75% . Reaction optimization should prioritize solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of phenylpropanol precursors to thian-3-amine. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?

Key spectroscopic markers include:

- ¹H NMR : A singlet for the hydroxyl proton (~1.5 ppm) and multiplet splitting for the thian-3-ylamino group (δ 2.8–3.2 ppm).

- IR : Stretching vibrations at ~3350 cm⁻¹ (N–H) and 1600 cm⁻¹ (C=C aromatic) .

X-ray crystallography (e.g., SHELXS97/SHELXL97 software) is critical for confirming stereochemistry, as demonstrated for structurally similar imidazolyl-propanol derivatives .

Advanced Research Questions

Q. How do steric and electronic effects in the thian-3-ylamino group influence pharmacological activity?

The thian-3-ylamino moiety’s electron-rich sulfur atom may enhance binding to biological targets (e.g., receptors or enzymes). Computational modeling (DFT or molecular docking) can predict interactions, while in vitro assays (e.g., β-adrenergic receptor binding) validate activity. For example, analogs like 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)propan-2-ol hydrochloride show receptor affinity dependent on substituent electronic profiles .

Q. What strategies mitigate conflicting data in toxicity assessments for structurally related propanol derivatives?

Conflicting toxicity data often arise from impurities or isomerization. For instance, 3-phenylpropan-1-ol derivatives require rigorous purity checks via GC-MS (>97% purity) to exclude toxic byproducts like 3-phenylpropyl acetate . Follow OECD Test Guidelines (e.g., Acute Oral Toxicity Test 423) and cross-reference hazard databases (e.g., ECHA, GESTIS) .

Q. How can reaction pathways be optimized to reduce enantiomeric impurities?

Chiral resolution techniques (e.g., chiral HPLC columns or enzymatic catalysis) are essential. For example, (R)-2-amino-2-methyl-3-phenylpropanoic acid derivatives were resolved using immobilized lipases, achieving enantiomeric excess (ee) >98% . Solvent-free conditions or asymmetric catalysis (e.g., BINAP-metal complexes) may further enhance stereoselectivity .

Methodological Guidance

Q. Designing stability studies under varying pH and temperature conditions

Q. Validating synthetic scalability from milligram to gram-scale production

- Key Parameters : Maintain consistent stirring rates (≥500 rpm) and cooling efficiency during exothermic steps.

- Case Study : A scaled-up synthesis of 3-phenylpropan-1-ol from cinnamaldehyde achieved 85% yield by optimizing hydrogenation pressure (15 bar H₂) and catalyst loading (5% Pd/C) .

Data Contradiction Analysis

4.1 Resolving discrepancies in reported melting points for similar propanol derivatives

Discrepancies may stem from polymorphic forms or hygroscopicity. For example, 2-phenyl-2-propanol has mp 32–34°C in pure form but may appear lower if hydrated . Use DSC (differential scanning calorimetry) with hermetically sealed pans to confirm thermal behavior .

Safety and Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.